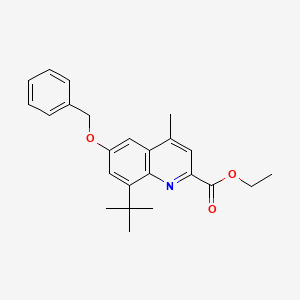

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C24H27NO3 |

|---|---|

Molekulargewicht |

377.5 g/mol |

IUPAC-Name |

ethyl 8-tert-butyl-4-methyl-6-phenylmethoxyquinoline-2-carboxylate |

InChI |

InChI=1S/C24H27NO3/c1-6-27-23(26)21-12-16(2)19-13-18(28-15-17-10-8-7-9-11-17)14-20(22(19)25-21)24(3,4)5/h7-14H,6,15H2,1-5H3 |

InChI-Schlüssel |

QMBGJJRIGKAIQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2C(C)(C)C)OCC3=CC=CC=C3)C(=C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of Substituents: The tert-butyl and benzyloxy groups are introduced through Friedel-Crafts alkylation and etherification reactions, respectively.

Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups, making the process more sustainable and versatile .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or alcohols in the presence of a base catalyst are employed.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Amides or other ester derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate is a quinoline derivative with potential applications in various scientific fields. Information regarding its specific applications is limited, but based on the properties and uses of similar compounds, some potential uses can be inferred.

Basic Information

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate has the molecular formula and a molecular weight of 377.48 . It is also identified by the CAS number 1352342-94-9 . Synonyms for this compound include ETHYL 6-(BENZYLOXY)-8-(TERT-BUTYL)-4-METHYLQUINOLINE-2-CARBOXYLATE and 2-Quinolinecarboxylic acid, 8-(1,1-dimethylethyl)-4-methyl-6-(phenylmethoxy)-, ethyl ester .

Potential Scientific Research Applications

While specific applications for Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate are not detailed in the provided search results, the following applications can be extrapolated from the uses of similar compounds:

- Synthesis of Complex Organic Molecules: Quinoline derivatives are often used as building blocks in the synthesis of more complex organic molecules.

- Drug Development: Quinoline derivatives have been investigated for their potential use in drug development due to their unique chemical structures.

- Materials Science : Quinoline derivatives are utilized in the development of new materials and catalysts.

Reactions

The search results mention reactions of a similar compound, Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate, which can undergo oxidation, reduction, and substitution reactions.

- Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using reducing agents like lithium aluminum hydride.

- Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Wirkmechanismus

The mechanism of action of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the ester and benzyloxy groups may enhance its binding affinity and specificity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- Benzyloxy Group (Position 6): The benzyloxy group is electron-donating due to the oxygen lone pairs, which can stabilize electrophilic aromatic substitution reactions. Similar benzyloxy-substituted pyridines, such as 3-(Benzyloxy)-2-bromo-6-iodopyridine , show reduced reactivity in nucleophilic substitutions due to steric hindrance.

tert-Butyl Group (Position 8):

The tert-butyl group is highly lipophilic and sterically demanding. In contrast, compounds like 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine use tert-butyldimethylsilyl (TBS) groups for temporary protection of hydroxyls, highlighting the tert-butyl group’s role in stability.Ethyl Carboxylate (Position 2):

The ethyl ester at position 2 balances solubility and metabolic stability. Methyl or propyl esters in related compounds (e.g., ethyl picolinate derivatives) exhibit varying hydrolysis rates under physiological conditions, influencing bioavailability.

Steric and Solubility Comparisons

Key Observations:

- The target compound’s tert-butyl and benzyloxy groups contribute to a higher LogP (~4.2) compared to simpler pyridines (~2.8–3.1), suggesting greater membrane permeability but poorer aqueous solubility.

- Halogenated analogs (e.g., 3-iodo or 6-bromo derivatives) are more reactive in cross-coupling reactions, whereas the target compound’s ester group may favor metabolic stability.

Biologische Aktivität

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article outlines its chemical properties, biological activities, and relevant research findings.

- Chemical Name : Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate

- Molecular Formula : C24H27NO3

- Molecular Weight : 377.48 g/mol

- CAS Number : 1352342-94-9

Biological Activity Overview

The biological activity of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate has been primarily investigated for its antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Recent studies have shown that quinoline derivatives, including Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate, exhibit notable antimicrobial properties.

- Mechanism of Action : The compound is believed to inhibit bacterial DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth.

- Efficacy Against Pathogens : In vitro assays have demonstrated that this compound displays significant inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values comparable to those of established antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anticancer Activity

In addition to its antimicrobial properties, Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate has shown promise in cancer research.

- Cell Line Studies : Various studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicate that the compound induces apoptosis in these cells through the activation of caspase pathways.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cancer cell lines are noteworthy:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to interfere with cell cycle progression and induce oxidative stress within the cancer cells.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent publication highlighted the synthesis and characterization of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate, followed by its evaluation against a panel of bacterial strains. The results confirmed its potential as a lead compound for developing new antibacterial agents .

- Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects of this quinoline derivative on multiple cancer cell lines, revealing that it effectively reduces cell viability in a dose-dependent manner .

- Comparative Analysis with Other Compounds : Comparative studies with other quinoline derivatives indicated that Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate exhibited superior activity against certain bacterial strains and cancer cells, suggesting it may serve as a more effective therapeutic option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.